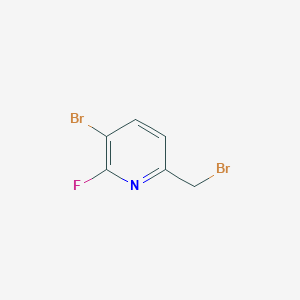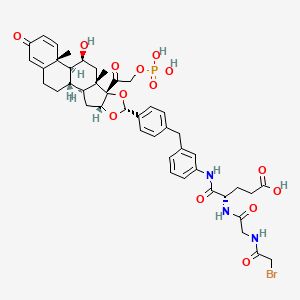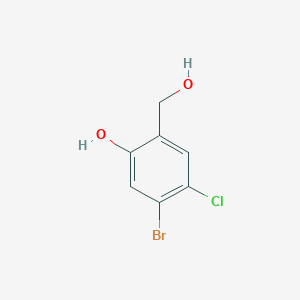
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the pyrazine ring, along with an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the pyrazine ring through cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-(5-Hydroxy-2-methyl-pyrazin-3-YL)ethanone
- 1-(5-Hydroxy-4-methyl-pyrazin-2-YL)ethanone
- 1-(5-Hydroxy-3-ethyl-pyrazin-2-YL)ethanone
Comparison: Compared to its analogs, 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-acetyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(5(2)10)8-3-6(11)9-4/h3H,1-2H3,(H,9,11) |
Clave InChI |
SSHCPAXLAZCICG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC(=O)N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


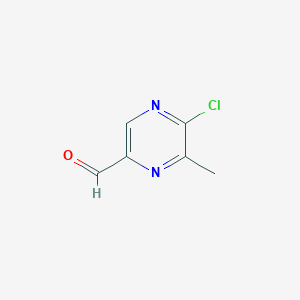

![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
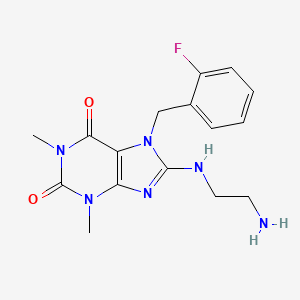
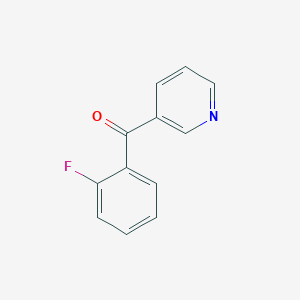
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
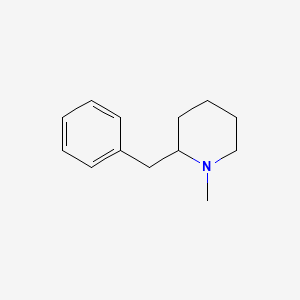
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

